Diazo Biotin-PEG3-Azide

Overview

Description

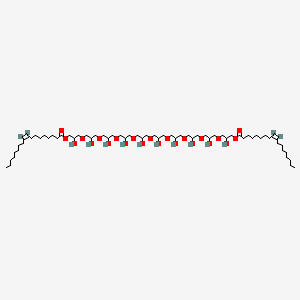

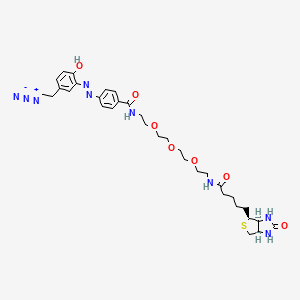

Diazo Biotin-PEG3-Azide is a useful tool for introducing a biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .

Synthesis Analysis

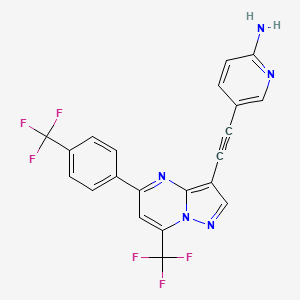

Diazo Biotin-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The chemical formula of Diazo Biotin-PEG3-Azide is C33H45N9O7S . It has an exact mass of 711.32 and a molecular weight of 711.840 . The elemental analysis shows that it contains C, 55.68; H, 6.37; N, 17.71; O, 15.73; S, 4.50 .Chemical Reactions Analysis

Diazo Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Diazo Biotin-PEG3-Azide is a solid . It has a molecular formula of C33H45N9O7S and a molecular weight of 711.8 . The conditions to avoid are heat, flames, and sparks .Scientific Research Applications

Application in Protein Research

One specific application of Diazo Biotin-PEG3-Azide is in the field of protein research . In a study published in Science Translational Medicine, the compound was used to detect misfolded Transthyretin oligomers in plasma of hereditary amyloidosis patients .

The method involved introducing the biotin moiety to alkyne-containing biomolecules in the plasma samples using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm of the Diazo Biotin-PEG3-Azide provided better solubility to the labeled molecules in the aqueous media of the plasma . The diazo group allowed for the efficient release of the captured biotinylated molecules from streptavidin using sodium dithionite .

The results of the study showed that the use of Diazo Biotin-PEG3-Azide enabled the detection of the misfolded Transthyretin oligomers, providing valuable insights into the pathology of hereditary amyloidosis .

Application in Cellular Research

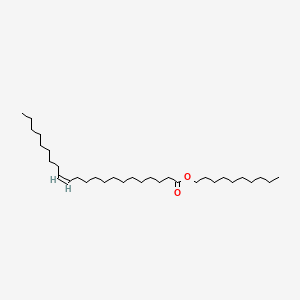

Diazo Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . After incubation with a fluorescent streptavidin-conjugate, the compound was used in fluorescence microscopy . This application is particularly useful in cellular research, as it allows for the visualization and tracking of specific biomolecules within the cell .

Application in Biochemical Assays

Diazo Biotin-PEG3-Azide has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques . These techniques are commonly used in biochemical assays to study protein-protein interactions, identify potential drug targets, and investigate the function of various biomolecules .

In both applications, the method involves introducing the biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm of the Diazo Biotin-PEG3-Azide provides better solubility to the labeled molecules in the aqueous media . The diazo group allows for the efficient release of the captured biotinylated molecules from streptavidin using sodium dithionite .

Application in Cellular Research

Diazo Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . After incubation with a fluorescent streptavidin-conjugate, the compound was used in fluorescence microscopy . This application is particularly useful in cellular research, as it allows for the visualization and tracking of specific biomolecules within the cell .

Application in Biochemical Assays

Diazo Biotin-PEG3-Azide has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling and double-click stapling techniques . These techniques are commonly used in biochemical assays to study protein-protein interactions, identify potential drug targets, and investigate the function of various biomolecules .

In both applications, the method involves introducing the biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm of the Diazo Biotin-PEG3-Azide provides better solubility to the labeled molecules in the aqueous media . The diazo group allows for the efficient release of the captured biotinylated molecules from streptavidin using sodium dithionite .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazo Biotin-PEG3-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

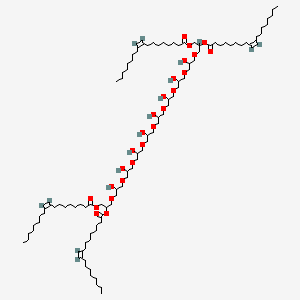

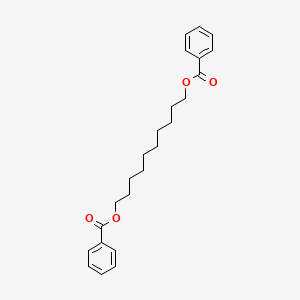

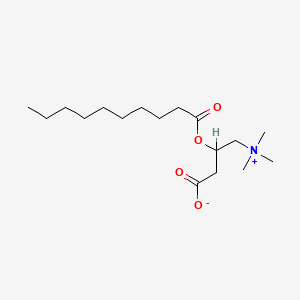

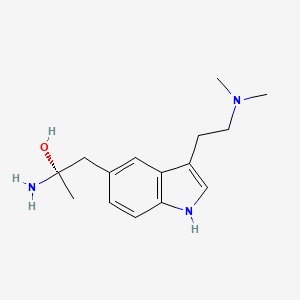

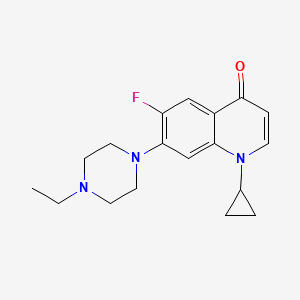

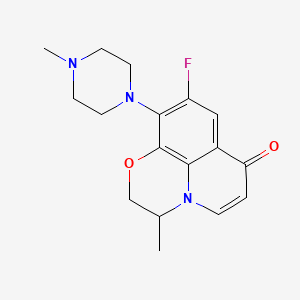

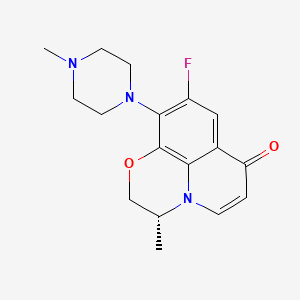

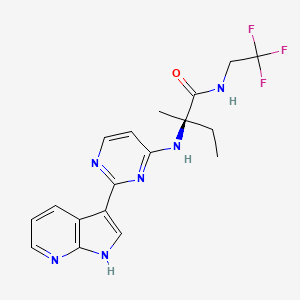

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.